molecular formula C17H22N2O B11845637 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole

Cat. No.: B11845637
M. Wt: 270.37 g/mol
InChI Key: METGPPZUPJMEAL-UHFFFAOYSA-N
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Description

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core substituted with a methoxy group and a tetrahydropyridinyl group. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole typically involves multi-step organic reactionsThe tetrahydropyridinyl group is then added through a series of reactions involving isopropylamine and other reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, reduced indole derivatives, and various substituted indoles .

Scientific Research Applications

3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
  • 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
  • (1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 3-(1-Isopropyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole stands out due to the presence of the methoxy group at the 5-position.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

5-methoxy-3-(1-propan-2-yl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole

InChI

InChI=1S/C17H22N2O/c1-12(2)19-8-6-13(7-9-19)16-11-18-17-5-4-14(20-3)10-15(16)17/h4-6,10-12,18H,7-9H2,1-3H3

InChI Key

METGPPZUPJMEAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=CC1)C2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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